Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the precise molecular structure of novel building blocks is paramount. Non-canonical amino acids, such as N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, offer unique conformational constraints and physicochemical properties that are highly sought after in the design of new therapeutics. The robust and unambiguous determination of their three-dimensional structure is not merely a formality but a critical cornerstone for rational drug design, ensuring the intended biological activity and minimizing off-target effects.
This in-depth technical guide provides a comprehensive walkthrough of the multi-technique approach required for the complete structure elucidation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of methods, delving into the causality behind experimental choices and demonstrating how a convergence of data from orthogonal analytical techniques provides a self-validating system for structural confirmation.
The Strategic Approach to Structure Elucidation
The elucidation of a novel chemical entity is a systematic process of piecing together a molecular puzzle. For N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a molecule comprising a bulky lipophilic Fmoc protecting group, a central quaternary carbon, a tetrahydropyran ring, and a carboxylic acid moiety, a multi-pronged analytical strategy is essential. Our approach is grounded in a logical progression from establishing the molecular formula and basic connectivity to defining the intricate three-dimensional arrangement of atoms.
Caption: A logical workflow for the structure elucidation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid.
Part 1: Establishing the Foundation - High-Resolution Mass Spectrometry (HRMS)
The first step in characterizing any new compound is to unequivocally determine its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] The high mass accuracy of modern instruments, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, allows for the determination of the molecular formula with a high degree of confidence.
Experimental Protocol: LC-ESI-HRMS
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Sample Preparation: Accurately weigh approximately 1 mg of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid and dissolve it in 1 mL of a suitable HPLC-grade solvent, such as acetonitrile or methanol.[1] A final concentration of 10-100 µg/mL is typically sufficient. The sample should be free of non-volatile salts or buffers that can interfere with ionization.
-
Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF or a similar high-resolution mass spectrometer is ideal.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes should both be tested to determine the optimal ionization. For this molecule, the carboxylic acid and the amine functionality make it amenable to both.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Data Interpretation: Molecular Formula and Fragmentation
For N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid (C₂₂H₂₃NO₅), the expected monoisotopic mass is 381.1576 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 382.1654. The high-resolution measurement should be within 5 ppm of this theoretical value.
Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through characteristic fragmentation patterns. The Fmoc group is known to produce a characteristic fragment at m/z 179, corresponding to the dibenzofulvene cation, arising from the cleavage of the carbamate group.
| Theoretical m/z | Ion Formula | Description |
| 382.1654 | [C₂₂H₂₄NO₅]⁺ | Protonated molecule [M+H]⁺ |
| 364.1549 | [C₂₂H₂₂NO₄]⁺ | Loss of H₂O from [M+H]⁺ |
| 222.0817 | [C₁₅H₁₂O₂]⁺ | Fmoc-O-CH₂⁺ fragment |
| 179.0861 | [C₁₄H₁₁]⁺ | Dibenzofulvene cation from Fmoc group |
Part 2: Mapping the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of atomic connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spectra.
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.
-
¹³C NMR: A proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH).[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹JCH).[6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds.[9][10][11][12] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Illustrative NMR Data and Interpretation
The following is a set of predicted NMR data for N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid. This data is generated for illustrative purposes to guide the interpretation process.
¹H and ¹³C NMR Predicted Chemical Shifts (in ppm)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| Fmoc (aromatic) | 7.77 (d), 7.59 (d), 7.40 (t), 7.31 (t) | 120.0, 125.1, 127.1, 127.7, 141.3, 143.9 | Characteristic signals of the fluorenyl group |
| Fmoc-CH | 4.22 (t) | 47.3 | Methine proton of the Fmoc group |
| Fmoc-CH₂ | 4.45 (d) | 67.1 | Methylene protons of the Fmoc group |
| NH | ~5.5 (br s) | - | Amide proton |
| CH₂-COOH | 2.65 (s) | 45.0 | Methylene protons adjacent to the carboxylic acid |
| COOH | ~12.0 (br s) | 175.0 | Carboxylic acid proton and carbon |
| Tetrahydropyran-CH₂ (axial) | 1.60-1.70 (m) | 35.0 | Axial protons of the tetrahydropyran ring |
| Tetrahydropyran-CH₂ (equatorial) | 1.90-2.00 (m) | 35.0 | Equatorial protons of the tetrahydropyran ring |
| Tetrahydropyran-O-CH₂ | 3.60-3.75 (m) | 65.0 | Methylene protons adjacent to the oxygen in the tetrahydropyran ring |
| Quaternary Carbon | - | 58.0 | The carbon atom at position 4 of the tetrahydropyran ring |
Interpretation of 2D NMR Data:
Caption: Key 2D NMR correlations for N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid.
-
COSY: Correlations would be observed between the protons of the Fmoc group (methine to methylene, and methine to adjacent aromatic protons). Within the tetrahydropyran ring, the geminal and vicinal protons of the methylene groups would show correlations, establishing the ring's proton network.
-
HSQC: Each proton signal from the CH, CH₂, and aromatic CH groups would show a direct correlation to its attached carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC: This is the key experiment for assembling the entire structure. Crucial long-range correlations would include:
-
The NH proton to the Fmoc-CH and the quaternary carbon of the tetrahydropyran ring, linking the protecting group to the core structure.
-
The protons of the CH₂-COOH group to the quaternary carbon and the carboxylic acid carbon , connecting the acetic acid moiety.
-
The protons of the tetrahydropyran ring to the quaternary carbon , confirming the substitution pattern on the ring.
-
Part 3: The Definitive Proof - Single Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry, single-crystal X-ray crystallography is the ultimate technique.[13][14][15][16][17] It provides a precise map of electron density, from which the positions of all non-hydrogen atoms can be determined with very high accuracy.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. A suitable single crystal of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid needs to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water) should be screened. The ideal crystal should be well-formed, without visible defects, and typically 0.1-0.3 mm in each dimension.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. A modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.[17]
Expected Outcome
A successful X-ray crystallographic analysis would provide a detailed molecular model, confirming the connectivity established by NMR and MS. It would also reveal the precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation in the solid state. This includes the chair conformation of the tetrahydropyran ring and the relative orientation of the substituents on the quaternary center.
Conclusion: A Convergence of Evidence
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